N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide
CAS No.: 463353-25-5
Cat. No.: VC21443618
Molecular Formula: C26H21NO5S
Molecular Weight: 459.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463353-25-5 |
|---|---|
| Molecular Formula | C26H21NO5S |
| Molecular Weight | 459.5g/mol |
| IUPAC Name | (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C26H21NO5S/c1-18(28)26-19(2)32-24-15-14-21(17-23(24)26)27(33(30,31)22-11-7-4-8-12-22)25(29)16-13-20-9-5-3-6-10-20/h3-17H,1-2H3/b16-13+ |
| Standard InChI Key | ZJTVILAHROUPPE-DTQAZKPQSA-N |
| Isomeric SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Identity
The compound is identified by the CAS number 463353-28-8, with the molecular formula C₂₆H₂₀ClNO₅S and a molecular weight of 494 g/mol . Its IUPAC name is (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide, reflecting the presence of a trans-configured cinnamoyl group.
Key Structural Features:
| Component | Function/Role |
|---|---|
| Benzofuran core | Electron-rich aromatic system |
| 3-Acetyl substituent | Electron-withdrawing carbonyl group |
| 2-Methyl group | Steric and electronic modulation |
| Cinnamoyl group | Conjugated double bond, π-interactions |
| 4-Chlorobenzenesulfonyl | Electrophilic sulfonamide linkage |
The cinnamoyl group introduces unsaturation, enhancing conjugation and potential reactivity .
Computational Properties
PubChem-derived data for analogous sulfonamides provide insights into its likely behavior:
| Property | Value (Analogous Compound) | Implication |
|---|---|---|
| XLogP3-AA | 5.6 | High lipophilicity, membrane permeability |
| Topological polar surface area (TPSA) | 93 Ų | Moderate polar interactions |
| Rotatable bonds | 5 | Conformational flexibility |
These properties suggest potential bioavailability challenges due to high lipophilicity, balanced by polar sulfonamide and carbonyl groups .
Synthesis and Reactivity
Comparative Reactivity
The chlorine substituent on the benzenesulfonamide group introduces distinct electronic effects compared to fluorine or methoxy analogs:
| Substituent | Electronic Effect | Biological Impact |
|---|---|---|
| Cl | -I (inductive withdrawal) | Enhanced metabolic stability |
| F | -I, +M (moderate withdrawal, weak resonance) | Increased reactivity |
| OMe | +M (donation) | Improved solubility, target interaction |
The chlorine atom’s moderate electron-withdrawing nature balances stability and reactivity, potentially influencing binding affinity and pharmacokinetics .
Comparative Analysis with Analogous Compounds
Structural Diversity in Sulfonamide Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume